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For Immediate Release

Geneva – December 9, 2025 – A comprehensive review of available data on DNDI-6148, a

novel benzoxaborole compound, reveals its potent activity against visceral leishmaniasis-

causing Leishmania species. This guide provides a detailed comparison of DNDI-6148's

efficacy with standard-of-care treatments, supported by experimental data, to inform

researchers, scientists, and drug development professionals. However, it is important to note

that the clinical development of DNDI-6148 for leishmaniasis has been deprioritized due to

preclinical reproductive toxicity signals.[1]

Executive Summary
DNDI-6148 has demonstrated significant in vitro and in vivo activity against Leishmania

donovani and Leishmania infantum, the primary causative agents of visceral leishmaniasis. The

compound acts by inhibiting the Leishmania cleavage and polyadenylation specificity factor

(CPSF3) endonuclease, a novel mechanism of action for an anti-leishmanial drug candidate.[2]

[3] Comparative data suggests that DNDI-6148 exhibits potency in the low micromolar to

nanomolar range against intracellular amastigotes, the clinically relevant stage of the parasite.

While highly effective in preclinical models, its development is currently on hold.

In Vitro Activity Comparison
The in vitro efficacy of DNDI-6148 against the intracellular amastigote stage of various

Leishmania species has been evaluated and compared with standard-of-care drugs such as
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miltefosine, amphotericin B, and paromomycin. The following table summarizes the 50%

effective concentration (EC50) values, which represent the concentration of the drug required

to inhibit parasite growth by 50%.

Compound
Leishmania
Species

EC50 (µM) Host Cell Reference

DNDI-6148 L. donovani 0.411 ± 0.012
Primary Mouse

Macrophages

Mowbray et al.,

2021

DNDI-6148 L. infantum 0.24 ± 0.20
Primary Mouse

Macrophages

Van den Kerkhof

et al., 2021[4]

Miltefosine L. donovani 1.26
Primary Mouse

Macrophages

Voak et al.,

2018[5]

Miltefosine L. donovani 3.85 ± 3.11 THP-1
Singh et al.,

2019[6]

Miltefosine L. infantum 2.21 - 10.78
Primary Mouse

Macrophages

Seifert & Croft,

2006[7]

Amphotericin B L. donovani 0.65
Primary Mouse

Macrophages

Voak et al.,

2018[5]

Amphotericin B L. donovani 0.1 - 0.4
Primary Mouse

Macrophages

Vermeersch et

al., 2009[8]

Paromomycin L. donovani 8 ± 3.2
Macrophage-

amastigotes

Jhingran et al.,

2009[9]

Paromomycin L. donovani 3.9 ± 0.3 J774A.1
Mittal et al.,

2007[10]

In Vivo Efficacy
Preclinical studies in hamster models of visceral leishmaniasis have demonstrated the potent in

vivo activity of DNDI-6148. Oral administration of DNDI-6148 resulted in a greater than 98%

reduction in parasite burden in the liver and spleen of infected hamsters.[2][3]
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Mechanism of Action: Inhibition of CPSF3
DNDI-6148 exerts its anti-leishmanial effect through a novel mechanism of action, targeting the

Leishmania cleavage and polyadenylation specificity factor 3 (CPSF3) endonuclease.[2][3] This

enzyme is crucial for the processing of pre-mRNA in the parasite. By inhibiting CPSF3, DNDI-
6148 disrupts the maturation of messenger RNA, leading to parasite death.
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Caption: DNDI-6148 mechanism of action targeting Leishmania CPSF3.

Experimental Protocols
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In Vitro Intracellular Amastigote Susceptibility Assay
The in vitro activity of DNDI-6148 and comparator compounds is typically assessed against the

intracellular amastigote stage of Leishmania in a macrophage host cell line.

1. Host Cell Culture and Differentiation:

Human monocytic leukemia cell line (THP-1) or primary mouse peritoneal macrophages are

cultured in RPMI-1640 medium supplemented with fetal bovine serum.

For THP-1 cells, differentiation into a macrophage-like phenotype is induced by treatment

with phorbol 12-myristate 13-acetate (PMA).

2. Parasite Infection:

Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at

a defined parasite-to-cell ratio.

After an incubation period to allow for phagocytosis, extracellular parasites are removed by

washing.

3. Drug Treatment and Incubation:

The infected macrophages are then exposed to serial dilutions of the test compounds (DNDI-
6148 and standards) for a specified duration (typically 48-72 hours).

4. Quantification of Parasite Burden:

The number of intracellular amastigotes is quantified. This can be achieved through various

methods, including:

Microscopy: Giemsa staining followed by manual counting of amastigotes per

macrophage.

High-Content Imaging: Automated imaging and analysis of fluorescently labeled parasites

and host cells.
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Biochemical Assays: Measurement of a parasite-specific enzyme activity or reporter gene

expression.

5. Data Analysis:

The percentage of parasite growth inhibition is calculated for each drug concentration, and

the EC50 value is determined by non-linear regression analysis.

Preparation

Assay Analysis

Culture & Differentiate
Host Macrophages

Infect Macrophages with
Promastigotes

Culture Leishmania
Promastigotes

Remove Extracellular
Parasites

Add Serial Dilutions
of Compounds Incubate (48-72h) Quantify Intracellular

Amastigotes
Calculate % Inhibition

& EC50

Click to download full resolution via product page

Caption: In vitro intracellular amastigote susceptibility assay workflow.

In Vivo Efficacy in Hamster Model of Visceral
Leishmaniasis
The in vivo efficacy of DNDI-6148 is evaluated in a well-established golden hamster model of

visceral leishmaniasis.

1. Animal Infection:

Female golden hamsters are infected with L. donovani or L. infantum amastigotes via

intracardial injection.

2. Drug Administration:
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At a set time point post-infection (e.g., day 7 or 14), treatment with DNDI-6148 or a vehicle

control is initiated.

The compound is typically administered orally once or twice daily for a defined period (e.g., 5

or 10 consecutive days).

3. Assessment of Parasite Burden:

At the end of the treatment period, hamsters are euthanized.

The liver and spleen are harvested, weighed, and homogenized.

The parasite burden in these organs is determined by counting Giemsa-stained tissue

impression smears or by quantitative PCR (qPCR) targeting parasite DNA.

4. Data Analysis:

The percentage reduction in parasite burden in the treated groups is calculated relative to

the vehicle-treated control group.

Conclusion
DNDI-6148 is a potent anti-leishmanial compound with a novel mechanism of action and

impressive preclinical efficacy against visceral leishmaniasis. The data presented in this guide

highlights its potential as a valuable tool for research and a lead for the development of new

therapies. However, the previously mentioned preclinical toxicity findings have currently halted

its progression to further clinical development for leishmaniasis.[1] Continued investigation into

the benzoxaborole class of compounds may yet yield a safe and effective oral treatment for this

neglected disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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